molecular formula C10H8FNO4 B13477127 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13477127
M. Wt: 225.17 g/mol
InChI Key: KSNUKVSEMVILCE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring. The presence of fluorine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-fluoro-3-nitrobenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Alcohol derivatives: from the reduction of the carboxylic acid group.

    Substituted phenyl derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic acid
  • 1-Fluorocyclopropane-1-carboxylic acid

Comparison: 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other cyclopropane carboxylic acids. The trifluoromethyl and trifluoroethyl derivatives, for example, have different electronic and steric properties, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

1-(2-fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8FNO4/c11-8-6(10(4-5-10)9(13)14)2-1-3-7(8)12(15)16/h1-3H,4-5H2,(H,13,14)

InChI Key

KSNUKVSEMVILCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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